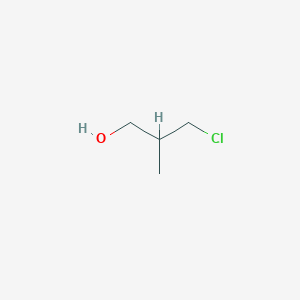

3-Chloro-2-methylpropan-1-ol

描述

Contextual Significance within Halogenated Organic Compounds

Halogenated organic compounds are molecules where one or more hydrogen atoms have been replaced by a halogen, such as chlorine, bromine, fluorine, or iodine. scbt.comnaturvardsverket.se This class of compounds is highly significant in scientific research due to the diverse chemical properties conferred by the carbon-halogen bond. scbt.com In organic chemistry, they are invaluable as intermediates for synthesizing more complex molecules, enabling the development of new materials and the study of reaction mechanisms. scbt.com

The presence of a halogen atom alters the electronic properties and reactivity of an organic molecule, often creating an electrophilic carbon center and providing a good leaving group for nucleophilic substitution reactions. This unique reactivity is critical for a wide array of chemical transformations. scbt.com Halogenated compounds are also used extensively as solvents, refrigerants, pesticides, and flame retardants. scbt.comtidjma.tntidjma.tn In material science, their incorporation into polymers can enhance properties like chemical resistance and flame retardancy. scbt.com However, the persistence and potential for bioaccumulation of many halogenated organic compounds also make them a subject of significant environmental and health research. tidjma.tntidjma.tnnih.gov 3-Chloro-2-methylpropan-1-ol, as a member of this family, shares in this significance, primarily through its utility as a reactive intermediate.

Role as a Synthetic Intermediate in Advanced Organic Chemistry

The primary role of this compound in contemporary research is as a versatile synthetic intermediate. Its bifunctional nature, containing both a hydroxyl group and a chloro group, allows for a variety of selective chemical modifications.

Detailed research findings indicate its utility in several synthetic pathways:

Precursor for Pharmaceuticals: The chiral form of the compound, (2S)-3-Chloro-2-methylpropan-1-ol, is a key building block for producing the chiral side chains of important drugs, including certain β-blockers and antiviral agents. vulcanchem.com

Synthesis of Other Intermediates: It is a reactant in the synthesis of other useful chemical intermediates. For instance, it is derived from 3-Chloro-2-methylpropene (B57409), a compound used to produce plastics, pharmaceuticals, and herbicides. chemicalbook.comlookchem.comchemicalbook.com

Oxidation of Organoboranes: this compound acts as a reagent in the oxidation of organoboranes with sodium percarbonate. chemicalbook.com This highlights its application in specific, modern synthetic methodologies.

Formation of Derivatives: The compound can be used to synthesize various derivatives through reactions at its hydroxyl and chloro-functionalized sites. For example, it is a precursor to 1-acetoxy-3-chloro-2-methylpropane. chemsrc.com

The synthesis of this compound itself can be achieved from 3-Chloro-2-methylpropene. chemicalbook.com The ability to undergo reactions like oxidation, reduction, and substitution makes it a flexible tool for chemists to build more complex molecular architectures.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily focused on its application in targeted organic synthesis and in understanding atmospheric chemical processes. Its role as a building block for pharmaceuticals continues to be a significant driver of research, particularly concerning the development of efficient and stereoselective synthetic routes to its chiral enantiomers. vulcanchem.com

A recent area of investigation involves its atmospheric chemistry. One study used density functional theory (DFT) to analyze the gas-phase reactions of the related compound 3-chloro-2-methyl-1-propene initiated by hydroxyl (OH) radicals. researchgate.net Understanding these reaction kinetics and mechanisms is crucial for modeling atmospheric chemistry and the fate of volatile organic compounds. researchgate.net While this study focused on the parent alkene, the findings are relevant to the atmospheric behavior of its derivatives, including this compound.

Future research directions are likely to continue in these areas:

Green Chemistry: Developing more environmentally benign synthetic routes to and from this compound, potentially utilizing biocatalysis or more efficient catalytic systems to reduce waste and energy consumption.

New Applications in Materials Science: Exploring its use as a monomer or cross-linking agent in the development of specialty polymers with tailored properties.

Advanced Pharmaceutical Synthesis: Further exploiting its potential as a chiral precursor for new and more complex biologically active molecules. As drug development evolves, the demand for versatile and stereochemically defined building blocks like this compound is expected to grow.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQULNQFAEYXUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445907 | |

| Record name | 1-Propanol, 3-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10317-10-9 | |

| Record name | 1-Propanol, 3-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Methylpropan 1 Ol

Established Reaction Pathways for Halogenated Alcohols

The formation of halogenated alcohols like 3-chloro-2-methylpropan-1-ol relies on several well-documented reaction types. These methods involve the direct conversion of alcohols, the reduction of more oxidized functional groups, and the hydrolysis of suitable precursors.

Synthesis from Alcohols and Halogenating Agents

A common and direct approach to synthesizing alkyl halides is the reaction of an alcohol with a halogenating agent. This can be accomplished using reagents like thionyl chloride or through acid-catalyzed reactions with hydrogen halides.

The conversion of primary and secondary alcohols to their corresponding alkyl chlorides is frequently accomplished using thionyl chloride (SOCl₂). libretexts.org This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product. libretexts.org For instance, the synthesis of 2-chloro-3-methylpentan-1-ol (B2704320) can be achieved by reacting 3-methylpentan-1-ol with thionyl chloride under reflux conditions, typically resulting in a high yield after purification. A similar principle applies to the synthesis of this compound from 2-methylpropan-1-ol. The reaction of 2-methyl-3-chloropropionic acid with thionyl chloride is also a known method to produce the corresponding acyl chloride, which can then potentially be reduced to the alcohol. google.com

A detailed procedure for a related synthesis, the preparation of 3-chloro-2,2-bis(chloromethyl)propan-1-ol (B1580690) from pentaerythritol (B129877), involves the use of thionyl chloride in the presence of pyridine. orgsyn.org In this process, thionyl chloride is added dropwise to a slurry of pentaerythritol and pyridine, maintaining the temperature between 65-95°C. orgsyn.org

Table 1: Synthesis of Halogenated Compounds using Thionyl Chloride

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Methylpentan-1-ol | Thionyl chloride (SOCl₂) | 2-Chloro-3-methylpentan-1-ol | |

| Pentaerythritol | Thionyl chloride (SOCl₂), Pyridine | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | orgsyn.org |

The reaction of alcohols with hydrogen halides (HX) is a fundamental method for preparing alkyl halides. The reactivity of alcohols in these reactions follows the order: tertiary > secondary > primary. libretexts.org Tertiary alcohols react relatively quickly with concentrated hydrochloric acid. libretexts.orgrsc.org For example, 2-chloro-2-methylpropane (B56623) is synthesized from 2-methylpropan-2-ol using concentrated hydrochloric acid. rsc.org

For primary and secondary alcohols, the reaction rates with HCl are often too slow to be practical. libretexts.org To facilitate the reaction, a catalyst such as zinc chloride (in the Lucas reagent) is often employed. libretexts.org The synthesis of 3-chloro-1-propanol (B141029) from 1,3-propanediol (B51772) and hydrochloric acid can be effectively catalyzed by benzenesulfonic acid, which improves reaction efficiency and prevents over-chlorination. google.com

The mechanism for the reaction of secondary, tertiary, allylic, and benzylic alcohols with hydrogen halides typically proceeds through an SN1 pathway, involving the formation of a carbocation intermediate after the alcohol is protonated to create a good leaving group (water). libretexts.org

Reduction of Carboxylic Acid Derivatives (e.g., 2-chloro-3-methylpentanoic acid to related alcohols)

The reduction of carboxylic acids and their derivatives is a viable route to alcohols. For instance, 2-chloro-3-methylpentan-1-ol can be synthesized by the reduction of 2-chloro-3-methylpentanoic acid using a reducing agent like lithium aluminum hydride (LiAlH₄). Similarly, it is plausible that this compound could be prepared by the reduction of 3-chloro-2-methylpropanoic acid or its esters. The aldehyde, 3-chloro-2,2-dimethylpropanal, can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Hydrolysis-Based Approaches (e.g., 1,3-dichloro-2-butene (B238901) to related alcohols)

The hydrolysis of certain chlorinated compounds can yield the corresponding alcohols. For example, the hydrolysis of 1,2-dichloro-2-methylpropane (B1581248) can produce 1-chloro-2-methylpropan-2-ol. rsc.org The cuprous chloride-catalyzed hydrolysis of allylic chlorides, such as the isomers of 1,3-dichloro-2-methylpropene, has been studied. datapdf.com The rate of hydrolysis is influenced by substituents on the double bond. datapdf.com A method for preparing 1-chloro-2-methyl-2-propanol (B146346) involves the reaction of 3-chloro-2-methylpropene (B57409) with water using a solid acid catalyst, such as a cation exchange resin. google.comgoogle.com

Catalytic Strategies in Halogenated Alcohol Synthesis

Catalysis plays a significant role in improving the efficiency and selectivity of halogenated alcohol synthesis. Both metal-based and non-metal-based catalysts are employed.

Palladium-catalyzed coupling reactions have been used to synthesize 2-chloro-3-methylbutan-1-ol (B14636094) with high yields under mild conditions. vulcanchem.com This process involves the oxidative addition of a preformed organopalladium complex to 3-methylbutenol, followed by the insertion of a chlorine atom using thionyl chloride. vulcanchem.com

Photoredox catalysis offers a modern approach to generate alkoxy radicals from alcohol precursors, which can then undergo halogenation. nih.gov This method allows for the formation of new carbon-halogen bonds at remote positions. nih.gov Furthermore, catalytic enantioselective methods are crucial for producing chiral halogenated alcohols, which are important building blocks in pharmaceuticals. google.comnih.gov For instance, the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives has been achieved using ammonium (B1175870) salt catalysis. acs.org

In the context of acid catalysis, as mentioned earlier, benzenesulfonic acid is an effective catalyst for the synthesis of 3-chloro-1-propanol from 1,3-propanediol and HCl. google.com Solid acid catalysts, like cation exchange resins, provide a more environmentally friendly alternative to strong mineral acids like sulfuric acid for reactions such as the hydration of 3-chloro-2-methylpropene to form 1-chloro-2-methyl-2-propanol. google.comgoogle.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-dichloro-2-methylpropane |

| 1,3-dichloro-2-butene |

| 1,3-dichloro-2-methylpropene |

| 1,3-propanediol |

| 1-chloro-2-methyl-2-propanol |

| 1-chloro-2-methylpropan-2-ol |

| 2-chloro-3-methylpentanoic acid |

| 2-chloro-3-methylpentan-1-ol |

| 2-methyl-3-chloropropionic acid |

| 2-methylpropan-1-ol |

| 2-methylpropan-2-ol |

| 3-chloro-1-propanol |

| 3-chloro-2,2-bis(chloromethyl)propan-1-ol |

| 3-chloro-2-methylpropanoic acid |

| This compound |

| 3-chloro-2-methylpropene |

| 3-methylpentan-1-ol |

| Benzenesulfonic acid |

| Hydrogen chloride |

| Lithium aluminum hydride |

| Pentaerythritol |

| Pyridine |

| Sodium borohydride |

| Sulfur dioxide |

| Thionyl chloride |

Homogeneous Catalysis (e.g., Benzenesulfonic Acid)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a common method for producing halogenated alcohols. A well-documented analog is the synthesis of 3-chloro-1-propanol from 1,3-propanediol and hydrochloric acid, a process catalyzed by benzenesulfonic acid. chemicalbook.comgoogle.com This method can be adapted for this compound by using 2-methyl-1,3-propanediol (B1210203) as the starting material.

In a typical large-scale process, the diol, a portion of the hydrochloric acid, and the benzenesulfonic acid catalyst are charged into a reactor and heated. chemicalbook.comgoogle.com The use of benzenesulfonic acid as a catalyst is reported to enhance reaction efficiency and prevent over-chlorination. google.com After an initial reaction period, the remaining hydrochloric acid is added, and the reaction continues until a high conversion rate is achieved. chemicalbook.comgoogle.com

Table 1: Representative Reaction Parameters for Benzenesulfonic Acid-Catalyzed Synthesis of Chloro-alcohols

| Parameter | Value | Source |

| Starting Material | 1,3-Propanediol (by analogy) | chemicalbook.comgoogle.com |

| Reagents | Hydrochloric Acid, Benzenesulfonic Acid | chemicalbook.comgoogle.com |

| Temperature | 90°C | chemicalbook.comgoogle.com |

| Reaction Time | ~13 hours | chemicalbook.com |

| Catalyst | Benzenesulfonic Acid | google.com |

Heterogeneous Catalysis (e.g., Cation Exchange Resins)

Heterogeneous catalysis offers advantages in catalyst separation and recycling. Cation exchange resins, acting as solid acid catalysts, provide an effective alternative to traditional liquid acids like sulfuric acid for the synthesis of chloroalcohols. google.com For instance, the synthesis of 1-chloro-2-methyl-2-propanol, an isomer of the target compound, is achieved by reacting 2-methyl-3-chloropropene with water in a continuous flow system using a packed-bed reactor filled with a cation exchange resin. google.com

This method avoids the generation of large quantities of acidic wastewater and reduces the formation of byproducts. google.com The process involves passing the reactants through the catalyst-filled pipe at a controlled temperature, typically between 0-45°C. google.com The product is then collected and purified. google.com This solid-acid catalyzed approach represents a more environmentally friendly production route. google.com

Metal-Mediated Transformations (e.g., Hydrodechlorination in related systems)

Metal-mediated reactions are crucial in various organic transformations, including the modification of halogenated compounds. Hydrodechlorination, the replacement of a chlorine atom with hydrogen, is a relevant transformation. Research on the synthesis of the fragrance Helional® involved the hydrodechlorination of a complex chloro-aldehyde using heterogeneous mono- or bimetallic catalysts such as Palladium on alumina (B75360) (Pd/Al2O3) or Rhodium on alumina (Rh/Al2O3). researchgate.net

Optimization of Synthetic Efficiency and Selectivity

Optimizing synthetic pathways is critical for industrial applications to ensure high yields, purity, and cost-effectiveness. Key areas of focus include the precise control of reaction parameters and the minimization of unwanted byproducts.

Reaction Conditions and Parameter Control

The efficiency and selectivity of the synthesis of halogenated alcohols are highly dependent on the reaction conditions. In the heterogeneous catalysis approach using cation exchange resins, key parameters to control are the flow rates of the reactants and the temperature of the reaction column. google.com Maintaining a temperature range of 0-45°C is crucial for optimizing the reaction. google.com For homogeneous catalysis with benzenesulfonic acid, the reaction temperature is typically maintained around 90°C. chemicalbook.comgoogle.com A critical aspect of this process is the staged addition of hydrochloric acid, which helps to control the reaction and maximize conversion over a period of about 10 to 13 hours. chemicalbook.com

Yield Enhancement and By-product Minimization

Strategic choices in catalysis and reaction workup are essential for maximizing yield and purity. The use of a cation exchange resin as a catalyst in a continuous flow process has been shown to achieve a product yield of 93% with a purity greater than 97%. google.com This method is advantageous as it minimizes byproduct formation compared to using mineral acids like sulfuric acid. google.com In the benzenesulfonic acid-catalyzed batch process, yields can be even higher, with reports of 96% yield and 99.3% purity after purification steps like distillation. chemicalbook.com The catalyst helps to prevent over-chlorination, a common side reaction, and allows for the potential recycling of byproducts. google.com The workup procedure, which can include neutralization and vacuum distillation, is critical for isolating the high-purity final product. chemicalbook.com

Table 2: Comparison of Yield and Purity in Different Synthetic Methods

| Catalytic System | Yield | Purity | Key Advantages | Source |

| Cation Exchange Resin | 93% | >97% | Reduced waste, minimized byproducts | google.com |

| Benzenesulfonic Acid | 96% | 99.3% | High efficiency, prevents over-chlorination | chemicalbook.comgoogle.com |

Stereoselective Synthesis of Chiral Halogenated Alcohols, including Enantiomers of this compound and Analogs

The molecule this compound possesses a stereocenter at the second carbon, meaning it can exist as two non-superimposable mirror images or enantiomers. The synthesis of single enantiomers is of great importance, particularly for pharmaceutical applications. vulcanchem.com

Several strategies can be employed for the stereoselective synthesis of such chiral halogenated alcohols. While direct asymmetric synthesis of (2S)-3-chloro-2-methylpropan-1-ol is not widely documented, methods developed for its analogs are adaptable. vulcanchem.com These include:

Catalytic Asymmetric Hydrogenation : The precursor, 3-chloro-2-methylpropanal, could be selectively reduced using transition-metal catalysts with chiral ligands, such as Ru-BINAP complexes, to yield the desired enantiomer of the alcohol. vulcanchem.com

Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. For example, the S-enantiomer of 3-chloro-1,2-propanediol (B139630) can be synthesized from a chlorodeoxy-D-saccharide. google.com Similarly, derivatives of lactic acid could serve as precursors for chiral this compound. vulcanchem.com

Reduction of Chiral Precursors : A well-established method involves the reduction of enantiomerically pure (S)-2-chloroalkanoic acids with reagents like lithium aluminum hydride to produce the corresponding (S)-2-chloroalkan-1-ols with high purity. orgsyn.org

Kinetic Resolution : This technique involves the selective reaction of one enantiomer from a racemic mixture. For example, enzymatic hydrolysis of racemic esters using lipases can isolate a single enantiomer of the alcohol. vulcanchem.com Dynamic kinetic resolution (DKR), which combines this with in-situ racemization of the unreacted enantiomer, can theoretically convert the entire racemic mixture to a single desired enantiomer. encyclopedia.pub

Table 3: Methods for Stereoselective Synthesis of Chiral Halogenated Alcohols

| Method | Description | Example/Analogy | Source |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral ketone or aldehyde using a chiral catalyst. | Reduction of 3-chloro-2-methylpropanal with Ru-BINAP. | vulcanchem.com |

| Chiral Pool Synthesis | Use of readily available enantiopure natural products as starting materials. | Synthesis of (S)-3-chloro-1,2-propanediol from a D-saccharide. | google.com |

| Reduction of Chiral Acids | Stereospecific reduction of a chiral carboxylic acid to the corresponding alcohol. | Reduction of (S)-2-chloroalkanoic acids with LiAlH₄. | orgsyn.org |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Lipase-catalyzed hydrolysis of racemic esters of the target alcohol. | vulcanchem.com |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Methylpropan 1 Ol

Nucleophilic Substitution Reactions in Primary Halogenated Alcohols

Nucleophilic substitution is a fundamental reaction class for halogenated alcohols. The carbon atom bonded to the chlorine is electrophilic, making it a target for nucleophiles. The presence of the neighboring hydroxyl group can significantly influence the reaction's pathway and rate.

Mechanistic Pathways (SN1 and SN2)

Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). youtube.com

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. masterorganicchemistry.com This mechanism is favored for primary alkyl halides like 3-Chloro-2-methylpropan-1-ol due to the relatively unhindered nature of the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Strong nucleophiles and polar aprotic solvents generally promote the SN2 pathway. quizlet.com A key stereochemical feature of the SN2 reaction is the inversion of configuration at the reaction center. masterorganicchemistry.com

The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. This is then followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are typically favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. For primary alkyl halides such as this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less likely under most conditions. pressbooks.pub These reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate. quizlet.com

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Structure | Favored for tertiary halides | Favored for primary halides |

| Reaction Rate | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Carbocation | None (transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Influence of Hydroxyl Group and Chlorine Atom on Reactivity

The hydroxyl group in this compound can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgdalalinstitute.com This participation can significantly increase the rate of reaction compared to a similar alkyl halide without the hydroxyl group. stackexchange.com

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then attack the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a cyclic ether, in this case, 2-methyloxetane . This intramolecular reaction is often kinetically favored over an intermolecular attack by an external nucleophile due to the proximity of the reacting groups. stackexchange.com The formation of this cyclic intermediate is a hallmark of neighboring group participation. dalalinstitute.com The subsequent reaction with an external nucleophile would then involve the opening of this strained three-membered ring. This two-step process, involving two consecutive SN2 reactions (intramolecular and intermolecular), ultimately leads to a retention of the original stereochemistry. mugberiagangadharmahavidyalaya.ac.in

The chlorine atom, being an electronegative element, creates a dipole moment in the C-Cl bond, rendering the carbon atom electron-deficient and thus susceptible to nucleophilic attack. It also serves as a good leaving group, which is essential for nucleophilic substitution reactions to occur.

Oxidation Reactions of Primary Alcohols

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents, such as those used in the Jones oxidation (chromic acid prepared from chromium trioxide in aqueous sulfuric acid), will typically oxidize a primary alcohol to a carboxylic acid. ncert.nic.in In this case, this compound would be converted to 3-chloro-2-methylpropanoic acid . The reaction proceeds through an intermediate aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are used to stop the oxidation at the aldehyde stage. The reaction of this compound with PCC would yield 3-chloro-2-methylpropionaldehyde .

| Oxidizing Agent | Product | Functional Group Transformation |

|---|---|---|

| Jones Reagent (CrO3/H2SO4) | 3-chloro-2-methylpropanoic acid | Primary Alcohol to Carboxylic Acid |

| Pyridinium Chlorochromate (PCC) | 3-chloro-2-methylpropionaldehyde | Primary Alcohol to Aldehyde |

Reduction Reactions of Halogenated Alcohols

This compound can undergo reduction at both the alkyl halide and the alcohol functional groups, although the former is more common. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing alkyl halides to alkanes. youtube.comyoutube.com In this reaction, the hydride ion (H-) acts as a nucleophile, displacing the chloride ion in an SN2 reaction. Therefore, the treatment of this compound with LiAlH4 would be expected to yield 2-methylpropan-1-ol . The primary alcohol group is generally unreactive towards LiAlH4, although the acidic proton of the hydroxyl group will react with the hydride reagent. youtube.com

Derivatization for Functional Group Transformation

The versatility of this compound as a synthetic intermediate is largely due to the ease with which its functional groups can be transformed. nbinno.com

Esterification: The hydroxyl group can readily undergo esterification by reacting with acyl chlorides or carboxylic acids (under acidic catalysis) to form esters. For instance, reacting this compound with an acyl chloride like ethanoyl chloride would yield 3-chloro-2-methylpropyl ethanoate . chemguide.co.uk

Ether Synthesis: The hydroxyl group can also be converted into an ether. In the Williamson ether synthesis, the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form an ether. libretexts.orgyoutube.commasterorganicchemistry.com For example, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-chloro-3-methoxy-2-methylpropane .

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Ethanoyl chloride | 3-chloro-2-methylpropyl ethanoate |

| Williamson Ether Synthesis | 1. Sodium hydride 2. Methyl iodide | 1-chloro-3-methoxy-2-methylpropane |

Enzyme-Catalyzed Biotransformations Involving Halogenated Alcohol Substrates

Biotransformation utilizes enzymes to carry out chemical reactions and is an increasingly important tool in organic synthesis due to the high selectivity often observed. chemeo.com Halogenated alcohols are substrates for a class of enzymes known as halohydrin dehalogenases . These enzymes can catalyze the dehalogenation of vicinal haloalcohols to form epoxides. This is an intramolecular process where the hydroxyl group displaces the adjacent halogen atom.

For instance, a halohydrin dehalogenase could potentially convert this compound into 2-methyloxirane (isobutylene oxide). This enzymatic conversion is of interest for the production of chiral epoxides, which are valuable building blocks in the synthesis of pharmaceuticals. Some microorganisms, such as Saccharomyces cerevisiae (baker's yeast), have been shown to exhibit dehalogenating activity on similar chloropropanediols. nih.gov The use of whole-cell biocatalysts or isolated enzymes for such transformations offers a green chemistry approach to the synthesis of valuable chemical intermediates. nih.gov

Applications of 3 Chloro 2 Methylpropan 1 Ol in Organic Synthesis

Function as a Key Intermediate in Multi-step Syntheses

3-Chloro-2-methylpropan-1-ol serves as a crucial building block in the synthesis of a range of chemical compounds, from pharmaceuticals to specialty chemicals. Its reactivity allows for its incorporation into larger molecules through various synthetic routes.

The chiral form of this compound, specifically (2S)-3-Chloro-2-methylpropan-1-ol, is a key building block for producing the chiral side chains of important drugs. This includes certain β-blockers and antiviral agents. While specific examples directly utilizing this compound are not extensively detailed in publicly available literature, the synthesis of analogous chlorohydrins is well-documented in the preparation of various pharmaceuticals. These syntheses highlight the critical role of the chlorohydrin moiety in forming the core structure of these drugs.

For instance, chemoenzymatic methods have been developed for the synthesis of enantiopure β-blockers such as (S)-bisoprolol, (S)-practolol, and (S)-carteolol. mdpi.commdpi.com These processes often involve the kinetic resolution of a racemic chlorohydrin to obtain the desired enantiomer, which then serves as a key intermediate. mdpi.commdpi.com The synthesis of the β-blocker (S)-bisoprolol, for example, utilizes a lipase-catalyzed transesterification to resolve a racemic chlorohydrin, leading to the enantiopure building block necessary for the final drug product. mdpi.com Similarly, the synthesis of (S)-practolol and a derivative of carteolol involves the production of enantiomerically pure chlorohydrin building blocks. mdpi.com Another related compound, 1-chloro-2-methyl-2-propanol (B146346), is an important intermediate in the synthesis of the cardiovascular drug lercanidipine. google.com

The following table summarizes examples of structurally related chlorohydrins used in the synthesis of various pharmaceutical compounds.

| Pharmaceutical Compound | Chlorohydrin Intermediate | Therapeutic Class |

| (S)-Bisoprolol | 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | β-Blocker |

| (S)-Practolol | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | β-Blocker |

| (S)-Carteolol derivative | (R)-7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | β-Blocker |

| Lercanidipine | 1-chloro-2-methyl-2-propanol | Calcium Channel Blocker |

Halogenated organic compounds, including chloro-alcohols, are significant in the production of various industrial and agricultural chemicals. The precursor to this compound, 3-chloro-2-methyl-1-propene, is used as a chemical intermediate in the production of pesticides such as carbofuran, ethalfluralin, and fenbutatin oxide. nih.gov Given that this compound can be synthesized from 3-chloro-2-methyl-1-propene, it represents a potential downstream intermediate in the synthesis of these or other related agrochemicals.

The versatility of halogenated alcohols also extends to the synthesis of specialty chemicals. For example, 3-chloro-2,2-dimethyl-1-propanol has been used in the combinatorial preparation of new aroma-impact compounds like polyfunctional thiols. The bifunctionality of these molecules allows for the introduction of different functional groups, leading to a diverse range of chemical properties suitable for various applications.

The presence of both a hydroxyl and a chloro group in this compound allows for sequential reactions, making it a valuable tool for chemists to build more complex molecular architectures. The hydroxyl group can be protected while the chloro group undergoes nucleophilic substitution, or the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing further synthetic handles.

An example of its utility is in the synthesis of other useful chemical intermediates. For instance, the oxidation of the primary alcohol can yield 3-chloro-2-methylpropionaldehyde, which can then be used in subsequent reactions to build more elaborate structures. The chloro group provides a site for nucleophilic attack, allowing for the introduction of a wide variety of functional groups. This dual reactivity is essential for the efficient construction of complex target molecules in a multi-step synthesis.

Utility in Specific Organic Transformations

Beyond its role as a linear building block, this compound participates in specific and valuable organic transformations.

This compound acts as a reagent in the oxidation of organoboranes with sodium percarbonate. chemicalbook.com This reaction is a crucial step in the hydroboration-oxidation sequence, a powerful method in organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. The oxidation step, which cleaves the carbon-boron bond and replaces it with a carbon-oxygen bond, is typically carried out using alkaline hydrogen peroxide. The use of sodium percarbonate in conjunction with reagents like this compound offers an alternative method for this transformation.

While direct applications of this compound in polymer chemistry are not widely reported, its unsaturated precursor, 3-chloro-2-methyl-1-propene, is actively used in this field. sigmaaldrich.com 3-Chloro-2-methyl-1-propene has been studied in the context of cationic polymerization and ring-opening polymerization of oxirane derivatives. sigmaaldrich.com For example, it has been used to study the cationic polymerization initiated by AICI₃ and A₃IBr. sigmaaldrich.com It has also been employed in the study of ring-opening polymerization of oxirane derivatives using an organotin phosphate condensate. sigmaaldrich.com

The synthesis of this compound can be achieved from 3-chloro-2-methyl-1-propene, suggesting an indirect link to the polymer industry. The properties of polymers can be modified by the incorporation of functional monomers, and halogenated compounds can impart properties such as flame retardancy and chemical resistance.

Advanced Organic Transformations and Methodology Development

This compound serves as a versatile building block in the development of novel synthetic methodologies and in the execution of advanced organic transformations. Its bifunctional nature, possessing both a hydroxyl group and a chloro group, allows for a variety of chemical manipulations, making it a valuable precursor in the synthesis of more complex molecules. Researchers have utilized this compound to explore new reaction pathways and to construct key structural motifs found in pharmaceuticals and other functional materials.

One of the key areas where this compound has been employed is in the synthesis of chiral molecules. The chiral form of the compound, specifically (2S)-3-Chloro-2-methylpropan-1-ol, is a crucial intermediate for producing the chiral side chains of certain drugs, including some β-blockers and antiviral agents . The development of synthetic routes to these chiral building blocks often involves enzymatic resolutions or asymmetric synthesis, showcasing the importance of this compound in advancing stereoselective methodologies.

Furthermore, this compound is a reactant in the synthesis of other valuable chemical intermediates . For instance, it can be used to introduce the 2-methyl-3-chloropropyl moiety into various molecular scaffolds. This can be achieved through etherification or esterification of the hydroxyl group, followed by nucleophilic substitution of the chlorine atom, or vice versa. These transformations are fundamental in the construction of more elaborate molecular architectures.

The compound also plays a role in the development of new reaction conditions and methodologies. For example, it can be used as a substrate in the optimization of new catalytic systems for C-O or C-Cl bond formation or cleavage. The reactivity of its functional groups provides a good model system for testing the efficacy of new reagents and catalysts.

Below are examples of advanced organic transformations involving this compound and its derivatives, highlighting its utility in methodology development.

Table 1: Synthesis of this compound from Various Precursors

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Chloro-2-methyl-1-propene | Not specified | This compound | ~93% | chemsrc.com |

| 1-acetoxy-3-chloro-2-methyl-propane | Not specified | This compound | Not specified | chemsrc.com |

| Methylpropenal | Not specified | This compound | Not specified | chemsrc.com |

| 1,3-dichloro-2-methylpropane | Not specified | This compound | Not specified | chemsrc.com |

Table 2: Application of this compound in the Synthesis of Other Compounds

| Reactant(s) | Reagents and Conditions | Product | Application of Product |

| 3-Chloro-2-methylpropene (B57409) | Not specified | 3-dimethylamino-2-methylpropyl chloride hydrochloride | Chemical Intermediate |

| 3-Chloro-2-methylpropene | Not specified | 2-methylepichlorohydrin | Chemical Intermediate |

| 3-Chloro-2-methylpropene | Not specified | Carbofuran | Pesticide |

| 3-Chloro-2-methylpropene | Not specified | Ethalfluralin | Pesticide |

| 3-Chloro-2-methylpropene | Not specified | Fenbutatin oxide | Pesticide |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural and Purity Confirmation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-Chloro-2-methylpropan-1-ol.

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, offering insights into the connectivity and chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. For the (2S) enantiomer in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons (CH₃) typically appear as a doublet around 1.05 ppm. vulcanchem.com The methine proton (CH) presents as a multiplet between 1.98 and 2.15 ppm. vulcanchem.com The two protons of the primary alcohol (CH₂OH) are observed as a multiplet in the range of 3.55–3.70 ppm, while the hydroxyl proton (OH) shows a broad singlet at approximately 4.10 ppm. vulcanchem.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. cognitoedu.org For the (2S) enantiomer in CDCl₃, the methyl carbon (CH₃) resonates at about 16.8 ppm. vulcanchem.com The methine carbon (CH) signal is found at 34.2 ppm. vulcanchem.com The carbon bearing the chlorine atom (CH₂Cl) appears at a chemical shift of 45.5 ppm, and the carbon of the primary alcohol (CH₂OH) is observed at 67.9 ppm. vulcanchem.com The number of peaks in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. docbrown.info

Table 1: NMR Spectroscopic Data for (2S)-3-Chloro-2-methylpropan-1-ol in CDCl₃. vulcanchem.com

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | 1.05 (d) | 16.8 |

| CH | 1.98–2.15 (m) | 34.2 |

| CH₂OH | 3.55–3.70 (m) | 67.9 |

| CH₂Cl | Not Applicable | 45.5 |

| OH | 4.10 (br s) | Not Applicable |

(d = doublet, m = multiplet, br s = broad singlet)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of C-H bonds is confirmed by stretching vibrations appearing in the 2850-3000 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is generally found around 1050-1150 cm⁻¹. The C-Cl stretching vibration can be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200–3600 (broad) |

| C-H (Alkane) | Stretching | 2850–3000 |

| C-O (Primary Alcohol) | Stretching | 1050–1150 |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 108.57 g/mol . nih.gov Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak is also observed. libretexts.org

Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.orgdocbrown.info The presence of a chlorine atom also influences the fragmentation pattern.

Table 3: Key Mass Spectrometry Data for this compound.

| Ion | m/z (mass-to-charge ratio) | Significance |

|---|---|---|

| [M]⁺ | 108 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 110 | Molecular ion (for ³⁷Cl) |

| [M-H₂O]⁺ | 90 | Loss of water |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample by separating the target compound from any impurities or starting materials. agriculturejournals.cziarc.fr

In synthetic chemistry, GC is frequently used to monitor the progress of reactions. By taking small aliquots of the reaction mixture at different time points and analyzing them by GC, chemists can track the consumption of starting materials and the formation of products, allowing for the optimization of reaction conditions. orgsyn.org For instance, the purity of this compound can be determined to be greater than 98% using GC analysis. ruifuchemical.com

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. For chiral molecules like this compound, chiral HPLC is particularly important for determining the enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. mdpi.combeilstein-journals.orgunimi.it

HPLC can also be used to quantify non-volatile impurities that may be present in a sample of this compound. Different detectors, such as UV-Vis or refractive index detectors, can be employed depending on the properties of the impurities being analyzed. nih.gov

Development and Validation of Robust Analytical Methodologies for Complex Matrices

The accurate quantification of this compound and related halohydrins in complex matrices, such as food, environmental samples, and biological tissues, presents significant analytical challenges. These challenges stem from the low concentration levels at which these compounds are often present and the potential for interference from the sample matrix itself. Consequently, the development and validation of robust, sensitive, and selective analytical methodologies are of paramount importance in chemical research. While specific literature on this compound is limited, the extensive research on analogous chloropropanols, particularly 3-monochloropropane-1,2-diol (3-MCPD), provides a well-established framework for its analysis.

The predominant analytical approach for chloropropanols involves sample preparation, including extraction and derivatization, followed by chromatographic separation and detection, most commonly with mass spectrometry. nih.govnih.gov

Sample Preparation and Extraction

Effective sample preparation is a critical first step to isolate target analytes from the matrix and minimize interference. Modern extraction techniques are favored for their efficiency and reduced environmental impact. researchgate.net

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS): This method has been successfully applied to extract chloropropanols from biological tissues. The process typically involves extraction with a solvent like ethyl acetate, followed by purification with a combination of adsorbents to remove matrix components. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that simplifies sample preparation. It is often used for extracting volatile and semi-volatile organic compounds from various sample types for subsequent analysis by gas chromatography. researchgate.netmdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This technique, particularly when ultrasound-assisted, offers a rapid and efficient one-step derivatization and extraction method for chloropropanols in matrices like human plasma. researchgate.net

Derivatization

Due to the polarity and low volatility of small halogenated alcohols, chemical derivatization is a crucial step to improve their chromatographic behavior and detection sensitivity, especially for gas chromatography (GC). acs.org The hydroxyl group(s) of the alcohol are converted into less polar, more volatile derivatives.

Acylation: Heptafluorobutyric anhydride (B1165640) (HFBA) is a common derivatizing agent that reacts with the hydroxyl groups of chloropropanols. researchgate.netresearchgate.net The resulting heptafluorobutyrate esters are highly volatile and can be sensitively detected using a gas chromatograph equipped with an electron-capture detector (GC-ECD) or a mass spectrometer (GC-MS). researchgate.netresearchgate.net

Boronate Ester Formation: Phenylboronic acid (PBA) is widely used to derivatize compounds with vicinal diol structures, such as 3-MCPD, forming a cyclic boronate ester. researchgate.netnih.gov This derivative is stable and well-suited for GC-MS analysis.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the determination of chloropropanols. nih.govnih.gov Its high resolution, sensitivity, and accuracy make it the preferred choice for analyzing these compounds in complex matrices. nih.gov Tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and lower detection limits, which is crucial for trace-level analysis. nih.gov While less common, high-performance liquid chromatography (HPLC) coupled with mass spectrometry has also been developed for the analysis of chloropropanols and their esters. researchgate.net

Method Validation

The validation of any analytical procedure is essential to ensure its reliability and fitness for purpose. europa.eu Validation studies for chloropropanol (B1252657) analysis typically evaluate several key performance characteristics, as outlined by guidelines such as those from the International Council for Harmonisation (ICH). europa.euich.org

Linearity: Establishes the relationship between instrument response and analyte concentration over a specific range. Methods for related chloropropanols have demonstrated good linearity with correlation coefficients greater than 0.99. researchgate.net

Accuracy: Assessed by recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. Acceptable recovery rates for chloropropanol analysis are generally within the 85-115% range. researchgate.net

Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For these methods, RSD values are typically below 15%. researchgate.nettandfonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Detailed research findings from studies on related chloropropanols highlight the performance of these validated methods.

Table 1: Examples of Validated Analytical Methods for Chloropropanols in Complex Matrices

| Analyte(s) | Matrix | Extraction/Derivatization Method | Analytical Technique | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 3-MCPD, 1,3-DCP | Human Plasma | Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) and derivatization | GC-MS/MS | One-step derivatization and extraction optimized by response surface methodology. | researchgate.net |

| 3-MCPD | Various Foods | Deuterated internal standard, derivatization with phenylboronic acid | GC-MS | Optimized method linear from 0.009–1.3 mg/kg. | researchgate.net |

| 3-MCPD | Rat Tissues | QuEChERS extraction, derivatization with HFBA | GC-MS | Adsorbents optimized for different tissues (kidney, liver, testis, brain). | researchgate.net |

| 3-MCPD, 2-MCPD, GEs | Glycerol | Vortex-assisted extraction, derivatization | GC-MS | Modification of AOCS Official Method Cd 29a-13. | tandfonline.com |

| 3-MCPD | HVP, Flour, Bread, Meat | Extraction, derivatization | GC-ITMS/MS | Developed for part-per-billion (µg/kg) level determination. | nih.gov |

HVP: Hydrolysed Vegetable Protein; GEs: Glycidyl Esters; AOCS: American Oil Chemists' Society; ITMS: Ion Trap Mass Spectrometry.

Table 2: Typical Method Validation Parameters for Chloropropanol Analysis

| Matrix | Analyte(s) | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference(s) |

|---|---|---|---|---|---|---|

| Various Foods | 3-MCPD | 0.003 µg/kg | 0.009 µg/kg | - | - | researchgate.net |

| Various Foods | 3-MCPD, 1,3-DCP | 4.18–10.56 ng/g (3-MCPD); 1.06–3.15 ng/g (1,3-DCP) | - | - | - | researchgate.net |

| Rat Tissues | 3-MCPD | <0.8 ng/g | 2 ng/g | 85%–102% | - | researchgate.net |

| Various Foods | 3-MCPD | 0.005 mg/kg | 0.010 mg/kg | - | - | researchgate.net |

| Glycerol | 2-MCPDE, 3-MCPDE, GE | 0.02, 0.01, 0.02 mg/kg respectively | - | 100-108%, 101-103%, 93-99% respectively | 3.3%–8.3% | tandfonline.com |

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Environmental Behavior and Degradation Pathways Non Toxicological

Atmospheric Chemical Processes Affecting Halogenated Alcohols (e.g., Hydroxyl Radical and Ozone Reactions based on related compounds)

Once released into the atmosphere, halogenated alcohols like 3-Chloro-2-methylpropan-1-ol are subject to degradation primarily through reactions with photochemically generated oxidants. The most significant of these are the hydroxyl radical (•OH) and, to a lesser extent, ozone (O₃).

Hydroxyl Radical (•OH) Reactions: The gas-phase reaction with hydroxyl radicals is considered the dominant atmospheric loss process for most volatile organic compounds, including alcohols. researchgate.net The reaction mechanism for saturated alcohols typically involves the abstraction of a hydrogen atom from a C-H bond, as it is energetically more favorable than abstraction from the O-H bond. researchgate.net This initial reaction leads to the formation of a carbon-centered radical, which then participates in a series of rapid reactions with molecular oxygen (O₂), nitric oxide (NO), and other atmospheric constituents, ultimately leading to the formation of more stable, oxygenated products and contributing to photochemical smog formation.

| Compound | •OH Radical Reaction Rate Constant (k_OH) (cm³/molecule·s) | Estimated Atmospheric Lifetime (τ) |

| Ethanol | 3.2 x 10⁻¹² | ~2.5 days |

| 1-Propanol | 5.2 x 10⁻¹² | ~1.5 days |

| 1-Butanol | 8.1 x 10⁻¹² | ~1 day |

| Related Halogenated Alkanes | ||

| Chloroform (B151607) | 5.2 x 10⁷ M⁻¹s⁻¹ (aqueous phase) | N/A for atmosphere |

Note: The atmospheric lifetime (τ) is estimated based on a global average hydroxyl radical concentration of [OH] = 1.0 x 10⁶ molecules/cm³. The rate constant for Chloroform is provided for the aqueous phase and is not directly comparable for atmospheric lifetime calculations but illustrates reactivity. researchgate.netscispace.com

Ozone (O₃) Reactions: The reaction of ozone with saturated alcohols is generally slow under typical atmospheric conditions. researchgate.net Ozone primarily reacts with compounds containing carbon-carbon double or triple bonds. For saturated halogenated alcohols like this compound, the rate of reaction with ozone is expected to be negligible compared to the reaction with hydroxyl radicals. Therefore, direct ozonolysis is not considered a significant atmospheric degradation pathway for this compound. researchgate.netoxidationtech.com

Abiotic Transformation in Environmental Systems

In soil and aquatic environments, this compound can undergo abiotic (non-biological) transformations. These processes, which include hydrolysis and reduction, can lead to the degradation of the parent compound, although the rates can be very slow. researchgate.net

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aliphatic compounds, this can be a significant transformation pathway. epa.gov In the case of this compound, the carbon-chlorine (C-Cl) bond can be susceptible to nucleophilic substitution by water (H₂O) or hydroxide (B78521) ions (OH⁻), leading to the replacement of the chlorine atom with a hydroxyl group. This would transform this compound into 2-methylpropane-1,3-diol.

The rate of hydrolysis is highly dependent on factors such as temperature, pH, and the molecular structure of the compound. researchgate.netepa.gov Generally, abiotic hydrolysis of chloroalkanes in environmental systems is a slow process, with half-lives that can range from days to many years. epa.govrsc.org For some persistent halogenated hydrocarbons, hydrolysis half-lives have been calculated to be on the order of years to millennia under neutral pH conditions. epa.gov

Emerging Research Directions and Future Perspectives for 3 Chloro 2 Methylpropan 1 Ol

Sustainable Synthetic Routes

The drive for sustainability in chemical manufacturing is reshaping the synthesis of foundational molecules like 3-Chloro-2-methylpropan-1-ol. Green chemistry principles are being increasingly integrated to reduce environmental impact and enhance efficiency. yale.eduepa.govsolubilityofthings.com Research in this area is focused on several key strategies aimed at developing more eco-friendly synthetic pathways.

A primary goal is to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. solubilityofthings.comsigmaaldrich.com Traditional synthesis of this compound involves the reaction of 3-chloro-2-methylpropene (B57409) with water. nbinno.com Sustainable approaches seek to optimize this and other potential routes by exploring alternative catalysts and reaction conditions that minimize waste and energy consumption. yale.edusigmaaldrich.com

Current research directions for sustainable synthesis include:

Advanced Catalysis: The use of selective catalytic reagents is superior to stoichiometric ones. yale.edu For similar chlorohydrin syntheses, catalysts like benzenesulfonic acid have been employed to improve reaction efficiency and prevent over-chlorination. patsnap.comgoogle.com Future research may focus on developing novel, recyclable solid acid catalysts or biocatalysts to replace traditional methods, thereby reducing corrosive waste streams.

Renewable Feedstocks: A cornerstone of green chemistry is the use of renewable raw materials instead of depletable ones like fossil fuels. epa.gov Research into producing precursors, such as 2-methyl-1,3-propanediol (B1210203), from biomass sources could provide a sustainable starting point for the synthesis of this compound.

Alternative Energy Sources: Investigating the use of microwave or ultrasonic irradiation can often lead to significantly reduced reaction times and energy input compared to conventional heating methods.

Biocatalysis: The use of enzymes as natural catalysts offers a highly efficient and environmentally benign alternative to traditional chemical synthesis. bioengineer.org While specific enzymes for the direct synthesis of this compound are still an area for exploration, the success of biocatalysis in producing other chiral alcohols points to its significant potential. colab.ws

| Sustainability Strategy | Approach | Potential Benefit for this compound Synthesis |

|---|---|---|

| Prevention of Waste | Design syntheses to leave no waste for treatment or cleanup. epa.gov | Development of high-yield reactions with minimal byproducts. |

| Atom Economy | Maximize the incorporation of all materials from the process into the final product. sigmaaldrich.com | Routes that efficiently convert reactants to the desired product without generating waste atoms. |

| Safer Solvents & Auxiliaries | Minimize or eliminate the use of auxiliary substances like solvents. yale.edu | Solvent-free reaction conditions or the use of water as a benign solvent. |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure where possible. epa.gov | Lower energy consumption, reducing both cost and environmental footprint. |

Exploration in Materials Science Applications

The unique chemical structure of this compound, featuring both a reactive chlorine atom and a primary alcohol group, makes it a promising candidate for applications in materials science. Halogenated compounds are known to impart valuable properties to polymers, and this molecule is being explored as a building block for new functional materials. faa.gov

The incorporation of halogenated monomers into polymer chains can significantly enhance properties such as flame retardancy. alfa-chemistry.comyoutube.com When subjected to heat, these polymers can release halogen species that interfere with the combustion cycle in the gas phase, effectively acting as radical scavengers and suppressing flames. alfa-chemistry.comyoutube.com This makes polymers derived from this compound potentially valuable for applications where fire safety is critical.

Future research in this domain is likely to focus on:

Monomer Synthesis: Utilizing this compound as a monomer in polymerization reactions. Its bifunctional nature allows it to be incorporated into polymer backbones, for example, in the synthesis of polyesters or polyethers, creating inherently flame-retardant materials. faa.gov

Polymer Modification: Using it as a reactive intermediate to introduce the chloromethyl group as a pendant functionality on existing polymer chains. This modification can serve as a handle for further chemical transformations or to enhance the material's properties.

Cross-linking Agent: Employing the molecule to create cross-links between polymer chains. This can improve the thermal stability, mechanical strength, and chemical resistance of the resulting material.

| Potential Application | Role of this compound | Resulting Material Property |

|---|---|---|

| Specialty Polymers | Monomer | Enhanced flame retardancy, chemical resistance. |

| Functional Coatings | Precursor for resins | Improved durability and thermal stability. |

| Advanced Composites | Cross-linking agent | Increased mechanical strength and stiffness. |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. bioengineer.org AI and machine learning (ML) are powerful tools that can accelerate the discovery of new, more efficient, and sustainable synthetic routes for compounds like this compound. beilstein-journals.orgbeilstein-journals.org

Computer-Aided Synthesis Planning (CASP) leverages AI to analyze a target molecule and propose viable synthetic pathways by working backward from the product to commercially available starting materials. beilstein-journals.orgalphaxiv.org This process, known as retrosynthesis, can uncover novel and more efficient routes that may not be obvious to a human chemist. engineering.org.cnmit.edu For this compound, AI could identify alternative precursors and reaction sequences that are greener, more cost-effective, and higher-yielding than current methods.

Furthermore, machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. nih.govresearchgate.net By analyzing variables such as temperature, solvent, catalyst, and concentration, ML algorithms can guide chemists to the ideal set of conditions with far fewer experiments, saving time and resources. beilstein-journals.orgbeilstein-journals.orgduke.edu

The integration of AI and machine learning in the context of this compound synthesis offers several future possibilities:

Automated Route Discovery: AI platforms can autonomously design and evaluate thousands of potential synthetic pathways, ranking them based on criteria like cost, step count, and sustainability metrics. elsevier.com

Reaction Optimization: ML algorithms can fine-tune the parameters of existing synthesis methods to maximize yield and minimize waste, contributing to greener manufacturing processes. nih.govgcande.org

Predictive Modeling for Materials: AI can be used to predict the properties of novel polymers derived from this compound, allowing for the in-silico design of new materials with tailored functionalities before they are ever synthesized in the lab.

| AI/ML Application | Function | Impact on Synthesis of this compound |

|---|---|---|

| Retrosynthesis Prediction | Proposes synthetic pathways from product to starting materials. alphaxiv.orgengineering.org.cn | Discovery of novel, more efficient, and sustainable production routes. chemcopilot.com |

| Reaction Condition Optimization | Predicts optimal parameters (temperature, catalyst, etc.) for a reaction. nih.gov | Increased yield, reduced byproduct formation, and lower energy costs. beilstein-journals.org |

| Forward Reaction Prediction | Validates the feasibility of a proposed reaction step. beilstein-journals.org | Reduces experimental trial-and-error by screening out unviable reactions. |

| Predictive Analytics | Incorporates green chemistry metrics into route selection. gcande.org | Enables the design of synthetic pathways that are inherently more sustainable. |

常见问题

Q. What are the optimal laboratory synthesis routes for 3-Chloro-2-methylpropan-1-ol?

The compound can be synthesized via chlorination of 2-methylpropan-1-ol using reagents like thionyl chloride (SOCl₂) or HCl under controlled conditions. Reaction efficiency depends on stoichiometry, temperature (typically 0–25°C), and solvent selection (e.g., anhydrous ether). Post-synthesis, fractional distillation at reduced pressure (e.g., 8 mmHg, boiling point ~149°C) is recommended for purification . Monitor byproducts such as 3-Chloro-1,2-propanediol using GC-MS to confirm purity .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- PPE : Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritation from vapors.

- Storage : In airtight containers away from oxidizers and heat sources. Refer to safety data sheets (SDS) for emergency response, including spill management with inert adsorbents .

Q. How can researchers validate the purity of this compound?

Employ a combination of:

- Boiling Point Analysis : Compare observed values (e.g., 149°C at 8 mmHg) with literature data .

- Spectroscopy : ¹H NMR (δ ~1.2 ppm for methyl groups, δ ~3.6 ppm for -CH₂Cl) and IR (C-Cl stretch ~650 cm⁻¹) .

- Chromatography : GC-MS retention times and HPLC peak integration to quantify impurities (<1%) .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitution reactions?

The branched methyl group adjacent to the chlorinated carbon creates steric hindrance, slowing SN2 mechanisms. Kinetic studies using polar aprotic solvents (e.g., DMSO) show preferential SN1 pathways, with carbocation stability confirmed via trapping experiments. Compare reactivity with linear analogs (e.g., 1-chloropropanol) to isolate steric effects .

Q. What advanced spectroscopic techniques resolve structural ambiguities in halogenated propanols?

Q. How can conflicting literature data on physical properties (e.g., solubility, boiling points) be reconciled?

Systematic validation is required:

- Reproduce Experiments : Standardize conditions (pressure, purity) for boiling point measurements .

- Meta-Analysis : Compare datasets from authoritative sources (e.g., CRC Handbook vs. ACD/Labs predictions ).

- Error Margins : Account for instrumental variability (e.g., ±2°C in distillation setups) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Reagent Optimization : Use SOCl₂ with catalytic DMAP to reduce esterification byproducts.

- Temperature Control : Maintain <30°C to prevent thermal decomposition.

- In-line Analytics : FTIR monitoring of reaction progress minimizes over-chlorination .

Data Contradiction Analysis

Q. Why do reported solubility values for this compound vary across studies?

Discrepancies arise from:

- Measurement Methods : Gravimetric (weight-based) vs. spectroscopic (UV-Vis) techniques.

- Solvent Purity : Traces of water in solvents alter solubility in non-polar media. Cross-validate using Hansen solubility parameters and computational models (e.g., COSMO-RS) .

Methodological Guidance

Q. What computational tools predict the environmental fate of this compound?

Use EPI Suite or OPERA models to estimate biodegradation half-lives and aquatic toxicity. Experimental validation via OECD 301F tests confirms aerobic degradation pathways .

Q. How to design kinetic studies for hydrolysis of this compound in aqueous media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。